Sodium tri-sec-butylborohydride
Overview
Description
Sodium tri-sec-butylborohydride is a specialized reducing agent widely used in organic synthesis. It is known for its high selectivity and efficiency in reducing various functional groups, making it a valuable tool in both academic and industrial settings. The compound is typically available as a solution in tetrahydrofuran and is recognized for its ability to perform stereoselective reductions.
Scientific Research Applications
Sodium tri-sec-butylborohydride has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Sodium tri-sec-butylborohydride, also known as N-selectride , is a strong reducing agent primarily used in organic synthesis. Its primary targets are carbonyl compounds, specifically ketones and aldehydes . These compounds play a crucial role in various biochemical reactions, serving as intermediates in metabolic pathways.
Mode of Action
N-selectride interacts with its targets (ketones and aldehydes) through a process known as reduction . In this process, N-selectride donates electrons to the carbonyl compounds, converting them into alcohols . This change in the oxidation state of the carbonyl compound is the primary result of N-selectride’s interaction with its targets.
Biochemical Pathways
The reduction of carbonyl compounds by N-selectride can affect various biochemical pathways. For instance, the conversion of ketones and aldehydes to alcohols can influence pathways involving these compounds, such as glycolysis or the citric acid cycle. The downstream effects of these changes can vary widely, depending on the specific compounds involved and the overall context of the biochemical pathway .
Pharmacokinetics
It’s important to note that n-selectride is generally used in solution form, often in tetrahydrofuran , which can influence its reactivity and effectiveness.
Result of Action
The primary molecular effect of N-selectride’s action is the reduction of carbonyl compounds to alcohols . This can have various cellular effects, depending on the specific context. For example, in a biochemical pathway, the reduction of a ketone to an alcohol could potentially alter the pathway’s overall output or efficiency.
Action Environment
The action of N-selectride can be influenced by various environmental factors. For instance, it is sensitive to air, heat, and moisture , which can affect its stability and reactivity. Additionally, the pH of the solution can influence the reduction process . Therefore, when using N-selectride, it’s important to control the environment carefully to ensure effective and safe use .
Safety and Hazards
Future Directions
Sodium tri-sec-butylborohydride has been used as a convenient promoter of direct dehydrogenative coupling of alcohols with hydrosilanes . It is also used in the stereoselective reduction of α-alkoxy ketones . These applications suggest that this compound will continue to be a valuable tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium tri-sec-butylborohydride can be synthesized by reacting tri-sec-butylborane with sodium hydride in tetrahydrofuran. The reaction is typically carried out at room temperature, and the product is obtained as a colorless solution .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires careful handling of reagents and solvents to ensure safety and product purity. The compound is often produced in specialized facilities equipped to handle the reactive nature of the starting materials and the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium tri-sec-butylborohydride primarily undergoes reduction reactions. It is highly effective in reducing carbonyl compounds to alcohols, including aldehydes, ketones, and esters. The compound is also used in the reduction of imines and nitriles to amines .
Common Reagents and Conditions: The reagent is typically used in tetrahydrofuran as a solvent. Common reaction conditions include room temperature or slightly elevated temperatures, depending on the substrate and desired reaction rate. The presence of sodium ions can influence the selectivity and efficiency of the reduction process .
Major Products Formed: The major products formed from reactions involving this compound are typically alcohols and amines, depending on the starting materials. For example, the reduction of a ketone will yield a secondary alcohol, while the reduction of an imine will produce a primary amine .
Comparison with Similar Compounds
Lithium tri-sec-butylborohydride (L-Selectride): Similar in structure and reactivity but uses lithium as the counterion instead of sodium.
Potassium tri-sec-butylborohydride (K-Selectride): Uses potassium as the counterion and is known for its high reactivity and selectivity in reductions.
Sodium cyanoborohydride: A milder reducing agent compared to sodium tri-sec-butylborohydride, often used for reductive aminations.
Sodium triacetoxyborohydride: Another selective reducing agent used primarily for reductive aminations.
Uniqueness: this compound is unique due to its combination of high reactivity and selectivity. The steric bulk of the sec-butyl groups provides a level of control over the reduction process, making it particularly useful for stereoselective reductions. Its sodium counterion also influences its solubility and reactivity compared to its lithium and potassium counterparts .
Properties
InChI |
InChI=1S/C12H27B.Na/c1-7-10(4)13(11(5)8-2)12(6)9-3;/h10-12H,7-9H2,1-6H3;/q-1;+1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSQOLIPZGAUEAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C(C)CC)(C(C)CC)C(C)CC.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27BNa | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67276-04-4, 67279-07-6 | |
Record name | Sodium hydrotri-sec-butylborate(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067276044 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Gona-1,3,5,7,9,15-hexaen-12-one, (14beta)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067279076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium hydrotri-sec-butylborate(1-) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.554 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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